Cardamonin

Overview

Description

Mechanism of Action

Target of Action

Cardamonin’s primary targets include the mammalian target of rapamycin (mTOR) signaling pathway , which plays a crucial role in autophagy (the removal of damaged cells), inhibiting proliferation, and regulating cell metabolism . It also targets the Wnt/β-catenin and NF-κB pathways .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it inhibits the Wnt/β-catenin and NF-κB pathways . It can upregulate pro-apoptotic proteins such as Bcl-2 associated X protein (Bax) and caspase-3, and downregulate anti-apoptotic molecules such as B-cell lymphoma 2 (Bcl-2), thus inducing apoptosis in various cell lines .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the N-methyl-d-aspartate (NMDA) and non-NMDA glutamate receptors, PKC activity, l-arginine/NO/cGMP (cyclic guanosine monophosphate) pathway, and ATP-sensitive K+ channel . It also disrupts the formation of the β-catenin/TCF4 complex, leading to TCF4-mediated transcriptional activation .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound need further study . In vitro and in vivo studies have proven the low bioavailability and bioaccessibility of this compound .

Result of Action

This compound suppresses cancer cell growth by inducing G2/M phase arrest and apoptosis through targeted inhibition of NF-κB and mTOR pathways . It also inhibits cell proliferation and invasion ability, blocks the transition of G0/G1 phase to S phase, and increases the apoptotic rate of certain cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of iron overload can affect the therapeutic effects of this compound

Biochemical Analysis

Biochemical Properties

Cardamonin exerts a broad spectrum of biological activities against many diseases, including type 2-diabetes, neurodegenerative diseases, cancer, cardiovascular diseases, rheumatoid arthritis, anti-microbial, Sjogren’s syndrome, anti-inflammatory, inflammatory bowel disease, and others

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit mTOR, NF-κB, Akt, STAT3, Wnt/β-catenin, and COX-2, demonstrating anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxymethoxychalcone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between appropriate methyl ketones and aldehydes in the presence of a base such as sodium hydroxide. This reaction typically occurs under solvent-free conditions using grinding techniques .

Industrial Production Methods: Industrial production of dihydroxymethoxychalcone often involves the extraction of chalcones from plant sources using solvents like ethanol, diethyl ether, methanol, and hexane. High-pressure extraction with supercritical carbon dioxide is also employed for efficient isolation .

Chemical Reactions Analysis

Types of Reactions: Dihydroxymethoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Halogenated chalcones.

Scientific Research Applications

Dihydroxymethoxychalcone has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various flavonoids and isoflavonoids.

Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and antimalarial properties.

Medicine: Its anti-inflammatory and anticancer properties make it a potential candidate for drug development.

Industry: It is used in the formulation of cosmetic products due to its antioxidant properties

Comparison with Similar Compounds

- Alpinetin chalcone

- Cardamomin

- Alpinetin

Comparison: Dihydroxymethoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct biological activities. Compared to other chalcones, it has shown more potent anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .

Biological Activity

Cardamonin, a natural chalcone derived from the Alpinia species, has garnered significant attention in recent years due to its diverse biological activities, particularly its anti-inflammatory, anticancer, and metabolic regulatory effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

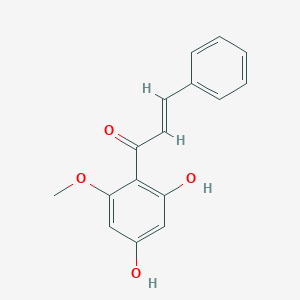

Chemical Structure and Source

This compound (C15H14O4) is a flavonoid compound primarily found in the seeds of cardamom (Elettaria cardamomum) and other plants in the Zingiberaceae family. Its structure consists of a 1,3-diarylpropene skeleton, which is responsible for its biological properties.

This compound exerts its biological effects through several key molecular pathways:

-

Anti-inflammatory Activity :

- This compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by blocking the nuclear factor kappa B (NF-κB) signaling pathway. Studies show that it reduces the translocation of the p65 subunit of NF-κB into the nucleus, thereby decreasing inflammatory gene expression .

- It also inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial mediators in inflammation .

-

Anticancer Properties :

- This compound has demonstrated significant anticancer activity across various cell lines by inducing apoptosis through the modulation of the mTOR signaling pathway. It upregulates pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .

- Notably, this compound has shown effectiveness against multiple myeloma and various carcinomas, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and cholangiocarcinoma (HuCCA-1) .

- Metabolic Effects :

Anti-inflammatory Effects

In an experimental colitis model, this compound significantly reduced colonic inflammation markers and improved histological scores. The treatment resulted in a notable decrease in NO production and inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

Anticancer Activity

A study on human multiple myeloma cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis. The compound was found to enhance TRAIL-induced apoptosis, which is promising for selective cancer therapies .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to standard treatments in various biological assays:

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSZJNUIVUBQMM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029726 | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19309-14-9 | |

| Record name | Cardamonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardamomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxymethoxychalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDAMONIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYMETHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8KP1OJ8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of cardamonin?

A1: this compound demonstrates multifaceted interactions with various cellular pathways. Research indicates that it inhibits the mammalian target of rapamycin complex 1 (mTORC1) [, , , , ], nuclear factor-κB (NF-κB) [, , , , , , ], and signal transducer and activator of transcription 3 (STAT3) [, , ] signaling pathways.

Q2: How does this compound affect cancer cell proliferation and survival?

A2: this compound exhibits anti-proliferative effects on several cancer cell lines. It induces cell cycle arrest, primarily at the G2/M phase [, ], and triggers apoptosis via both intrinsic and extrinsic pathways [, , ]. These effects are mediated by the modulation of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2 family members, and caspases [, , ].

Q3: What is the role of oxidative stress in this compound's mechanism of action?

A3: this compound displays antioxidant properties in certain contexts but can also induce reactive oxygen species (ROS) production leading to apoptosis in cancer cells [, ]. This dual nature suggests a context-dependent mechanism, potentially involving the modulation of antioxidant enzymes and signaling pathways.

Q4: How does this compound modulate the immune response?

A4: Research indicates that this compound can both suppress and enhance immune responses depending on the context. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, ]. Conversely, this compound can also enhance immune responses in certain settings, such as increasing macrophage phagocytosis and improving survival rates in a mouse leukemia model [].

Q5: What is the significance of this compound’s interaction with the NLRP3 inflammasome?

A5: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response [, ]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β, which are implicated in various inflammatory diseases.

Q6: What is the molecular formula and weight of this compound?

A6: this compound (2′,4′-dihydroxy-6′-methoxychalcone) has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.

Q7: How do structural modifications of this compound impact its activity?

A7: Studies indicate that the presence of the ketone and alkene groups is crucial for this compound's bioactivity []. Substituting the phenolic groups with more polar moieties can enhance its activity. Additionally, complexing this compound with metal ions, particularly copper (II), significantly increases its cytotoxic effects [, ].

Q8: What are the key findings from in vitro studies on this compound?

A8: In vitro studies demonstrate this compound’s ability to inhibit the proliferation, migration, and invasion of various cancer cell lines, including lung, breast, colon, and nasopharyngeal cancer cells [, , , , ]. These studies highlight this compound's potential as an anticancer agent.

Q9: What is the evidence for this compound's efficacy in animal models of disease?

A9: this compound has shown promising results in various animal models. It alleviated pressure overload-induced cardiac remodeling and dysfunction in mice [], exhibited anti-inflammatory effects in a mouse model of colitis [], and mitigated kidney injury in a rat model of renal ischemia-reperfusion injury [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.